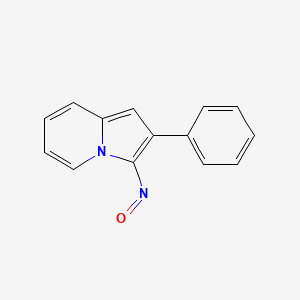

3-nitroso-2-phenylindolizine

Description

Historical Context of Indolizine (B1195054) Discovery and Early Synthetic Efforts

The journey into the world of indolizine chemistry began in 1890 when Italian chemist Angeli first prepared an imine-anhydride of pyrroylpyruvic acid and proposed the name "pyrindole" for the parent base. jbclinpharm.orgcore.ac.uk However, it was not until 1912 that the first synthesis of the parent indolizine compound was reported by Scholtz. jbclinpharm.orgcore.ac.uk Scholtz's method involved the high-temperature treatment of 2-methylpyridine (B31789) with acetic anhydride (B1165640), which yielded a crystalline substance he named "picolide." jbclinpharm.orgjbclinpharm.org Subsequent acid hydrolysis of this intermediate afforded the indolizine. jbclinpharm.orgcore.ac.uk

The structural elucidation of "picolide" and the rationalization of its formation presented a significant challenge at the time. jbclinpharm.org The newly synthesized compound displayed characteristics of both pyrroles and indoles and shared the same empirical formula as indole (B1671886) and isoindole (C₈H₇N), leading Scholtz to initially name it "pyrrocoline" before adopting Angeli's suggested "pyrindole." jbclinpharm.org The structure was later confirmed by Diels and Alder. jbclinpharm.org

Following Scholtz's pioneering work, other synthetic routes to the indolizine core were developed. Key among these early methods are:

The Tschitschibabin Reaction: This method involves the intramolecular aldol-type condensation of acyl methines. core.ac.uk

1,3-Dipolar Cycloadditions: First introduced for indolizine synthesis by Boekelheide and Fahrenholtz in 1961, this approach typically involves the reaction of pyridinium (B92312) ylides with electron-deficient alkynes or alkenes. jbclinpharm.orgjbclinpharm.org This method is valued for its simplicity, often requiring only two steps. jbclinpharm.org

Condensation Reactions: Various condensation strategies have been employed, including the reaction of 2-pyridyllithium (B95717) with 2-chloromethyloxirane. jbclinpharm.org

These foundational synthetic strategies paved the way for the creation of a diverse array of substituted indolizine derivatives, including the subject of this article. rsc.orgijettjournal.orgresearchgate.netrsc.org

Structural Characteristics and Aromaticity of the Indolizine System

Indolizine is a bicyclic heterocyclic compound formed by the fusion of a five-membered pyrrole (B145914) ring and a six-membered pyridine (B92270) ring, with the nitrogen atom located at the bridgehead position. chemicalbook.commdpi.com It is an isomer of the more commonly known indole. rsc.orgchemrxiv.org

The indolizine ring system is characterized as a π-excessive aromatic compound, possessing a delocalized 10π-electron system. hep.com.cnchim.it This aromaticity confers significant stability to the ring system. rsc.org The electron density, as determined by Hückel Molecular Orbital (HMO) calculations, is highest at the C-3 position of the five-membered ring, followed by C-1. chemicalbook.com This high electron density at specific positions dictates the regioselectivity of electrophilic substitution reactions. chim.it

Structurally, indolizine is a planar molecule. chim.itontosight.ai While it is considered aromatic, X-ray, NMR, and UV spectroscopy studies have indicated some degree of bond length alternation within the ring system, suggesting a partial tetraene-like character. mdpi.com This unique electronic structure contributes to its reactivity, particularly its ability to participate in cycloaddition reactions. mdpi.com

Significance of the Nitroso Group in Organic Chemistry

The nitroso group (–N=O) is a versatile functional group in organic chemistry, where it is attached to a carbon, nitrogen, sulfur, or oxygen atom. wikipedia.orgbritannica.com C-nitroso compounds, such as 3-nitroso-2-phenylindolizine, are a significant subclass. wikipedia.org

The nitroso group's electronic structure, with its high-energy highest occupied molecular orbital (HOMO), is responsible for its notable photochemical and electrochemical reactivity. at.ua It can act as both a nucleophile and an electrophile. at.ua The reactivity of the nitroso group is often compared to that of the carbonyl group, with nucleophilic addition to the nitrogen atom being a common reaction pathway. at.ua

Nitroso compounds are valuable intermediates in a variety of organic transformations, including:

The Barton Reaction: A photochemical reaction that involves the photolysis of a nitrite (B80452) to form a δ-nitroso alcohol. wikipedia.org

The Baeyer–Emmerling Indole Synthesis: A reaction that utilizes a nitroso compound in the synthesis of indoles. wikipedia.org

Hetero-Diels-Alder Reactions: C-nitroso compounds can act as dienophiles in these cycloaddition reactions. wikipedia.org

Furthermore, the nitroso group can serve as a directing group in metal-catalyzed C-H activation reactions, facilitating the functionalization of otherwise unreactive C-H bonds. nih.gov The synthesis of nitroso compounds can be achieved through various methods, including the reduction of nitro compounds, the oxidation of hydroxylamines, or the direct nitrosation of electron-rich aromatic systems. wikipedia.orgorganic-chemistry.org

Overview of Research Trajectories for this compound

Research on this compound has primarily focused on its synthesis and reactivity. A direct synthesis of this compound can be achieved through the cyclization of ω-nitrosophenacyl-2-picolinium bromide in the presence of a base like sodium hydroxide (B78521). aston.ac.uk Another common method is the direct nitrosation of 2-phenylindolizine (B189232), which occurs at the electron-rich 3-position. chim.itpsu.edu

The reactivity of this compound has been explored in a few key areas. For instance, it can undergo reduction to form the corresponding 3-amino-2-phenylindolizine. rsc.org Additionally, a novel ring cleavage reaction of this compound has been reported, which leads to the formation of nitriles under certain conditions. rsc.org The kinetics of the 3-nitrosation of 1-methyl-2-phenylindolizine (B15069248) have also been studied, indicating a rate-determining attack of dinitrogen trioxide on the neutral indolizine molecule. psu.edu

The table below summarizes some of the key research findings related to this compound and its analogs.

| Aspect | Finding | Reference |

| Synthesis | Direct cyclization of ω-nitrosophenacyl-2-picolinium bromide. | aston.ac.uk |

| Synthesis | Nitrosation of 2-phenylindolizine occurs at the 3-position. | chim.itpsu.edu |

| Reactivity | Reduction of the nitroso group yields the corresponding amine. | rsc.org |

| Reactivity | Undergoes a ring cleavage reaction to form nitriles. | rsc.org |

| Kinetics | Nitrosation of 1-methyl-2-phenylindolizine involves rate-determining attack by N₂O₃. | psu.edu |

Structure

3D Structure

Properties

IUPAC Name |

3-nitroso-2-phenylindolizine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-15-14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-16(12)14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKALQAVJDUVQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Nitroso 2 Phenylindolizine and Its Derivatives

Direct Nitrosation Approaches to the Indolizine (B1195054) Nucleus

Direct nitrosation of the indolizine ring system is a common and effective method for the synthesis of nitrosoindolizines. aston.ac.ukchim.it This electrophilic substitution reaction preferentially occurs at specific positions on the electron-rich pyrrole-like ring of the indolizine core.

Reagents and Conditions for Direct Nitrosation at C-3

The direct synthesis of 3-nitroso-2-phenylindolizine can be accomplished through the nitrosation of 2-phenylindolizine (B189232). aston.ac.ukchim.it This reaction is typically carried out using nitrous acid, which can be generated in situ from sodium nitrite (B80452) in an acidic medium, such as acetic acid or hydrochloric acid. chim.it For instance, the treatment of 2-phenylindolizine with an aqueous solution of sodium nitrite in the presence of an acid affords this compound in good yields (often exceeding 80%). chim.it Another reported method involves the cyclization of ω-nitrosophenacyl-2-picolinium bromide in a 2N sodium hydroxide (B78521) solution to directly yield this compound. aston.ac.uk

The choice of nitrosating agent and reaction conditions can be tailored to the specific substrate. For example, the nitrosation of 3-acetyl-2-methylindolizine with nitrous acid was one of the first reported instances of direct nitrosation on the indolizine nucleus. researchgate.net

Regioselectivity Considerations in Nitrosation Reactions

The indolizine nucleus exhibits a distinct pattern of reactivity towards electrophiles. The electron density, as calculated by methods like Hückel Molecular Orbital (HMO) theory, is highest at the C-3 position, followed by C-1 and then the carbons of the pyridine (B92270) ring. chemicalbook.com This high electron density at C-3 makes it the most favorable site for electrophilic attack.

Consequently, in indolizines where the C-3 position is unsubstituted, nitrosation occurs preferentially at this site. researchgate.net This is in contrast to other electrophilic substitutions like nitration, where under certain conditions, substitution at C-1 can be the major product. jbclinpharm.org The preferential nitrosation at the C-3 position is a key consideration in the synthesis of compounds like this compound. researchgate.net

Strategic Routes for the Construction of the Indolizine Core followed by Functionalization

An alternative to direct functionalization is the synthesis of the indolizine skeleton itself, which can then be subjected to nitrosation or other modifications. Several powerful methods exist for constructing the fused bicyclic system of indolizine. chim.itrsc.org

Condensation Reactions in Indolizine Synthesis

Condensation reactions represent a classical and versatile approach to indolizine synthesis. jbclinpharm.orgjbclinpharm.org The Tschitschibabin (or Chichibabin) reaction, for example, involves the condensation of a pyridine derivative with an α-halocarbonyl compound, followed by cyclization. rsc.org A modification of this involves the intramolecular aldol-type condensation of acyl methines. jbclinpharm.org

Another significant condensation method is the Scholtz reaction, which historically was one of the first syntheses of an indolizine, involving the treatment of 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures. jbclinpharm.orgjbclinpharm.org While the original conditions were harsh, this reaction has been adapted and remains a viable route to certain indolizine derivatives. jbclinpharm.org More contemporary methods include the three-component condensation of 2-(pyridin-2-yl)acetonitrile with aldehydes and isonitriles, offering a highly efficient route to diversely substituted indolizines. rsc.org

| Condensation Reaction Type | Key Reactants | Description | Reference |

| Tschitschibabin Reaction | Pyridine derivative, α-halocarbonyl compound | Base-catalyzed condensation followed by intramolecular cyclization. | rsc.org |

| Scholtz Reaction | 2-Methylpyridine, Acetic anhydride | High-temperature reaction leading to acetylated indolizines. | jbclinpharm.orgjbclinpharm.org |

| Multi-component Condensation | 2-(Pyridin-2-yl)acetonitrile, Aldehyde, Isonitrile | Efficient one-pot synthesis of substituted indolizines. | rsc.org |

1,3-Dipolar Cycloaddition Reactions with Pyridinium (B92312) Ylides and Dipolarophiles

The 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles is a widely used and highly efficient method for constructing the indolizine ring system. rsc.orgresearchgate.netlew.ronih.govresearchgate.net Pyridinium ylides, which are typically generated in situ from the corresponding pyridinium salts, act as 1,3-dipoles. lew.roresearchgate.net

These ylides react with electron-deficient alkenes or alkynes (dipolarophiles) to form a five-membered ring, which upon subsequent aromatization, yields the indolizine scaffold. researchgate.nettandfonline.com The use of alkynes as dipolarophiles is often preferred as the initially formed dihydroindolizines can aromatize in situ. tandfonline.com When alkenes are used, an oxidizing agent is often required to facilitate the aromatization of the intermediate tetrahydroindolizine. rsc.orgtandfonline.com This method allows for the introduction of a wide variety of substituents onto the indolizine core. researchgate.netnih.gov

| Reactant Type | Example | Role in Reaction | Reference |

| Pyridinium Salt | N-phenacylpyridinium bromide | Precursor to the pyridinium ylide (1,3-dipole). | lew.roresearchgate.net |

| Dipolarophile | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Reacts with the ylide to form the five-membered ring. | jbclinpharm.orgresearchgate.net |

| Dipolarophile | Ethyl propiolate | Unsymmetrical alkyne used to create substituted indolizines. | lew.ro |

| Oxidant | Tetrakis(pyridine)cobalt(II) dichromate (TPCD) | Used to aromatize the intermediate when alkenes are the dipolarophile. | tandfonline.com |

Intramolecular Cyclization Protocols and Their Variants

Intramolecular cyclization provides another strategic pathway to the indolizine nucleus. chemicalbook.comorganic-chemistry.orgnih.govscispace.com These methods typically involve a suitably substituted pyridine derivative that undergoes ring closure to form the fused bicyclic system.

One such approach is the copper/I2-mediated oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. organic-chemistry.org Another example is the palladium-catalyzed intramolecular cyclization of propargylic pyridines. organic-chemistry.org Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly powerful. For instance, a silver-mediated double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters has been developed to afford fused tricyclic indolizines. scispace.com These intramolecular strategies offer excellent control over the final structure and can be highly efficient. nih.govscispace.com

Metal-Catalyzed Synthetic Routes (e.g., Palladium, Copper)

Transition metal catalysis, particularly using palladium and copper, offers robust and modular strategies for assembling the core indolizine scaffold, which serves as the immediate precursor to this compound.

Palladium-Catalyzed Synthesis: A prominent palladium-catalyzed method involves a multicomponent reaction that couples 2-bromopyridines, imines, carbon monoxide (CO), and alkynes. nih.govscispace.com This process proceeds through the carbonylative formation of a reactive, high-energy pyridine-based 1,3-dipole, which then undergoes a spontaneous cycloaddition with an alkyne to form the indolizine ring system. nih.govrsc.org To synthesize the 2-phenylindolizine precursor, a phenyl-substituted alkyne would be utilized in this reaction. The key advantage of this method is its modularity, allowing for systematic variation of every substituent on the indolizine core by changing the starting materials. nih.govrsc.org

Another palladium-catalyzed approach is the oxidative carbonylation of propargylic pyridines. acs.org This reaction can be performed under relatively mild conditions, using either Pd₂(dba)₃ or a recyclable heterogeneous Pd/C catalyst. acs.org

Copper-Catalyzed Synthesis: Copper catalysis provides several efficient pathways to the indolizine core. One established method is the copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates, which yields C-1 oxygenated indolizines under mild conditions. organic-chemistry.orgorganic-chemistry.org Further modifications can lead to variously substituted indolizines.

A novel copper-catalyzed approach involves the coupling cyclization of 2-(pyridin-2-yl)acetate derivatives with gem-difluoroalkenes. rsc.org This reaction proceeds via the cleavage of C-F bonds and provides direct access to a range of substituted indolizine derivatives. rsc.org Additionally, copper catalysts such as CuBr have been used in three-component reactions of a pyridine, a ketone (like acetophenone), and a nitroolefin to generate indolizines under solvent-free conditions, showcasing high functional group tolerance. mdpi.com

Subsequent Nitrosation: Once the 2-phenylindolizine precursor is synthesized via one of the above metal-catalyzed routes, the nitroso group is introduced at the C-3 position. This is typically achieved through electrophilic substitution using a nitrosating agent. Optimization of this reaction using aqueous sodium nitrite with an acid catalyst (such as HCl or acetic acid) has been shown to produce this compound in high yields (>80%). chim.it The C-3 position of the 2-phenylindolizine is electronically rich and sterically accessible, making it highly susceptible to electrophilic attack.

Table 1: Overview of Metal-Catalyzed Routes to Indolizine Precursors

| Catalytic System | Key Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Palladium | 2-Bromopyridine, Imine, CO, Alkyne | Multicomponent Carbonylative Cycloaddition | Modular; allows variation of all substituents. nih.govrsc.org |

| Palladium | Propargylic Pyridines, CO | Oxidative Carbonylation | Mild conditions; recyclable Pd/C catalyst option. acs.org |

| Copper | 2-Pyridyl-substituted Propargylic Acetates | Cycloisomerization | Mild conditions; efficient for C-1 oxygenated indolizines. organic-chemistry.org |

| Copper | 2-(Pyridin-2-yl)acetate, gem-Difluoroalkene | Coupling Cyclization | Involves C-F bond cleavage. rsc.org |

| Copper | Pyridine, Acetophenone, Nitroolefin | Three-Component Reaction | Solvent-free; high functional group tolerance. mdpi.com |

Advanced Methodologies for Selective Derivatization and Functionalization

The this compound molecule possesses reactive sites that allow for selective derivatization. The nitroso group itself is a versatile functional handle for subsequent transformations.

Research has demonstrated that the reaction between indolizines and nitroso compounds can be controlled to produce divergent outcomes. A study by González-Soria and Alonso revealed that reacting 2-phenylindolizine with nitrosoarenes can lead to the formation of enaminones or pyrroles, depending on the substrate and reaction conditions. rsc.org This highlights the synthetic utility of the nitroso group in directing complex molecular rearrangements and constructions. rsc.org

Furthermore, the nitroso group is well-known for its ability to undergo reduction to form an amino group. This transformation converts this compound into 3-amino-2-phenylindolizine, a valuable building block for further functionalization. This reduction can be achieved using various standard reducing agents. The resulting amino group can then participate in a wide range of reactions, such as amide bond formation or the synthesis of new heterocyclic systems.

The strong electron-withdrawing nature of the nitroso group also influences the reactivity of the indolizine ring, potentially serving as a leaving group in transition-metal-catalyzed cross-coupling reactions, thereby enabling the introduction of other functional groups at the C-3 position. mdpi-res.com

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent/Conditions | Resulting Functional Group/Product | Significance |

|---|---|---|---|

| Reduction | Standard reducing agents (e.g., NaBH₄) | Amino group (3-Amino-2-phenylindolizine) | Provides access to amines for further synthesis. |

| Divergent Synthesis | Reaction with specific substrates | Enaminones, Pyrroles | Demonstrates nitroso group's role in complex rearrangements. rsc.org |

| Cross-Coupling | Transition metal catalyst, Nucleophile | C-3 Substitution | Potential for C-C or C-heteroatom bond formation. mdpi-res.com |

Purification and Isolation Techniques for Nitrosoindolizine Products

The purification and isolation of this compound, a solid organic compound, rely on standard laboratory techniques designed to separate the target molecule from unreacted starting materials, catalysts, and reaction byproducts.

Column Chromatography: Flash column chromatography is the most common and effective method for the purification of indolizine derivatives. The choice of stationary phase is typically silica (B1680970) gel. A suitable mobile phase (eluent), usually a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is selected to achieve optimal separation. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization: Recrystallization is another powerful technique for purifying solid products. This method involves dissolving the crude product in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the purified compound crystallizes out of the solution, leaving impurities behind in the solvent. The selection of an appropriate solvent or solvent system is critical for the success of this technique.

Characterization: Following purification, the identity and purity of the this compound product are confirmed using a combination of analytical methods. These include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS) to confirm the molecular weight and structure. For crystalline materials, X-ray crystallography can provide definitive structural proof.

Chemical Reactivity and Reaction Mechanisms of 3 Nitroso 2 Phenylindolizine

Electrophilic Substitution Pathways on the Indolizine (B1195054) Nucleus

The indolizine ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. Molecular orbital calculations indicate that the C-3 position is the most electron-rich and therefore the primary site for electrophilic substitution, followed by the C-1 position. jbclinpharm.org

In the case of 2-substituted indolizines, such as 2-phenylindolizine (B189232), electrophilic substitution preferentially occurs at the vacant and highly activated C-3 position. jbclinpharm.orgcore.ac.uk This is clearly demonstrated in nitrosation reactions. The direct nitrosation of 2-substituted indolizines with reagents like nitrous acid reliably yields the corresponding 3-nitroso derivatives in good yields. core.ac.uk For instance, the reaction of 1-methyl-2-phenylindolizine (B15069248) with nitrous acid in dilute sulfuric acid readily produces 1-methyl-3-nitroso-2-phenylindolizine. psu.edu

The phenyl group at the 2-position influences the reactivity of the indolizine core. While the primary site of electrophilic attack remains the indolizine ring itself, the phenyl substituent can direct electrophiles to its meta positions under certain conditions. However, the high reactivity of the indolizine nucleus generally ensures that substitution occurs on the heterocyclic ring first.

The nitroso group (–N=O) itself is generally considered a deactivating group for electrophilic aromatic substitution due to the electronegativity of nitrogen and oxygen. stackexchange.com However, it can also act as an ortho-, para-directing group by donating its lone pair of electrons into the ring system through resonance. stackexchange.com In the context of the highly reactive indolizine ring, the directing effect of the existing substituents and the inherent reactivity of the nucleus are the dominant factors.

If the C-3 position is already occupied, electrophilic substitution, such as nitrosation, will then occur at the C-1 position. core.ac.uk This highlights the predictable nature of electrophilic substitution on the indolizine scaffold, primarily governed by the electronic properties of the heterocyclic core.

Nucleophilic Additions and Intermolecular Transformations

The nitroso group in 3-nitroso-2-phenylindolizine can be activated to facilitate nucleophilic attack. This reactivity is particularly evident in reactions with other electron-rich heterocycles like indole (B1671886) and indolizine derivatives.

Reactions with Indole and Indolizine Derivatives

When activated with an acylating agent such as benzoyl chloride, the nitroso group becomes a potent electrophile. For example, 1-methyl-2-phenyl-3-nitrosoindole, a related compound, reacts with benzoyl chloride to form an adduct with a significant iminium ion character. researchgate.net This activated intermediate readily undergoes nucleophilic attack. researchgate.net

A similar principle applies to this compound. When activated, it can react with various indole and indolizine nucleophiles. researchgate.netrsc.org The nucleophile attacks the nitrogen atom of the activated nitroso group, leading to the formation of a new carbon-nitrogen bond. researchgate.net

1,2-Addition and Subsequent 1,3-Nucleophilic Migration Processes

The initial reaction between the activated nitroso compound and a nucleophile is a 1,2-addition, where the nucleophile adds to the nitrogen of the nitroso group. researchgate.netrsc.orgmasterorganicchemistry.com This forms an initial adduct which can then undergo further transformations. researchgate.netrsc.org

Under acidic conditions, these adducts can undergo a 1,3-nucleophilic migration. researchgate.netrsc.org This rearrangement process involves the migration of the nucleophilic group from the nitrogen atom to an adjacent position, leading to a more stable final product. researchgate.netrsc.org These reactions demonstrate the ability of the nitroso group to mediate complex intermolecular transformations and skeletal rearrangements.

Oxidative and Reductive Transformations of the Nitroso Group and Indolizine Core

The nitroso group and the indolizine nucleus of this compound can undergo a variety of oxidative and reductive reactions.

The nitroso group can be readily oxidized to a nitro group (–NO2). For instance, the oxidation of a 3-nitrosoindolizine derivative can be used as a synthetic route to the corresponding 3-nitro derivative. psu.educhim.it This transformation provides a method to introduce a nitro group at the C-3 position, which might not be directly achievable through nitration due to the high reactivity of the indolizine ring leading to multiple products. chim.it

Conversely, the nitroso group can be reduced to an amino group (–NH2). This reduction can be achieved using various reducing agents. The resulting aminoindolizines are often unstable but are important synthetic intermediates. core.ac.uk

The indolizine ring system itself is susceptible to oxidation, which can sometimes lead to ring cleavage. core.ac.uk However, the presence of electron-withdrawing substituents on the five-membered ring can stabilize the indolizine nucleus against oxidative degradation. core.ac.uk In some cases, oxidation can occur while leaving the indolizine core intact. core.ac.uk

Ring Cleavage Reactions Involving Nitrosoindolizines

Under certain conditions, this compound can undergo ring cleavage reactions, leading to the formation of open-chain products. These reactions often proceed through highly reactive intermediates.

Proposed Mechanistic Pathways, including Nitrene Intermediates

One proposed mechanism for the ring cleavage of nitrosoindolizines involves the formation of a nitrene intermediate. rsc.org Nitrenes are highly reactive, uncharged, and monovalent nitrogen species that are analogues of carbenes. wikipedia.org They are potent electrophiles due to their electron-deficient nature. wikipedia.org

The reduction of this compound under specific conditions, for example, can lead to the formation of a nitrene. This nitrene intermediate is unstable and can undergo rapid bond isomerizations, resulting in the cleavage of the indolizine ring to yield an unsaturated nitrile. rsc.org The formation of nitrene intermediates has also been suggested in the ring cleavage of other related heterocyclic systems. rsc.org

Nitrenes can be generated from various precursors, including the reduction of nitroso compounds or the thermolysis or photolysis of azides. wikipedia.orgvedantu.com In the context of this compound, the reaction likely proceeds via the nitrene which then triggers a cascade of bond rearrangements leading to the ring-opened product. rsc.org

Dimerization and Conformational Equilibria of C-Nitroso Indolizines

Aromatic C-nitroso compounds, including this compound, exhibit a characteristic ability to undergo reversible dimerization to form azodioxy compounds. researchgate.netresearchgate.netnih.gov This dynamic equilibrium between the monomeric and dimeric forms is a central feature of their chemistry and is influenced by various factors, including the compound's structure, solvent, temperature, and physical state. researchgate.netmdpi.com

The dimerization of C-nitroso compounds like this compound is a fascinating process where the molecule displays an ambivalent nature. at.ua In this reaction, one nitroso molecule acts as a nucleophile, while the other acts as an electrophile. at.ua The nitrogen atom of one molecule attacks the nitrogen atom of the other, leading to the formation of a nitrogen-nitrogen bond and subsequently the azodioxy dimer. at.ua This process can result in two isomeric forms of the dimer: the cis (Z) and trans (E) isomers. researchgate.netacs.org

The formation of these dimers is a reversible process, and the equilibrium can be influenced by external conditions. researchgate.netmdpi.com For instance, in the solid state, many aromatic C-nitroso compounds exist predominantly as the E-azodioxide. researchgate.net However, in solution, an equilibrium between the monomer and the Z-stereoisomer of the dimer is often established, particularly at lower temperatures. researchgate.net The interconversion between the Z and E dimeric forms typically proceeds through the dissociation into monomeric species. mdpi.com

The mechanism of dimerization is of fundamental importance in understanding the reactivity of these compounds. It is believed to involve the nucleophilic attack of the nitrogen of one nitroso group onto the nitrogen of another. at.ua This ambiphilic behavior is a key characteristic that governs their complex reactivity profiles. researchgate.net

The equilibrium between the monomeric and dimeric forms of C-nitroso indolizines is a dynamic process that varies significantly between the solution and solid states. researchgate.netmdpi.com In solution, an equilibrium is typically established where both the monomer and the dimer coexist. researchgate.netpsu.edu The position of this equilibrium is dependent on factors such as concentration, temperature, and the nature of the solvent. psu.edubiorxiv.org For many aromatic C-nitroso compounds, the monomeric form is favored in dilute solutions at room temperature. psu.edu However, at higher concentrations or lower temperatures, the equilibrium tends to shift towards the dimeric form. researchgate.netpsu.edu

The monomer-dimer interconversion can be monitored using spectroscopic techniques like NMR. psu.edursc.org Temperature-dependent NMR studies can provide valuable information about the kinetics and thermodynamics of the dissociation of the dimers into monomers. psu.edursc.org For instance, by dissolving the crystalline dimer at low temperatures (e.g., below -60 °C), it is possible to obtain solutions of the dimer, as the thermal equilibration with the monomer is slow at these temperatures. psu.edu

In the solid state, most aromatic C-nitroso compounds exist as dimers. researchgate.netmdpi.com However, it is possible to generate the monomeric form within the crystalline solid through photodissociation of the dimer at cryogenic temperatures. mdpi.com These monomers are often colored (blue or green), while the dimers are typically colorless or yellow, allowing the process to be observed visually. mdpi.com Upon warming, the monomers will re-dimerize back to the azodioxy form. mdpi.com This photochromic behavior highlights the dynamic nature of the monomer-dimer equilibrium even in the solid state. at.ua

Table 1: Monomer-Dimer Equilibrium Characteristics

| State | Predominant Form | Conditions Favoring Monomer | Conditions Favoring Dimer | Key Characteristics |

|---|---|---|---|---|

| Solution | Equilibrium between monomer and dimer researchgate.netpsu.edu | Dilute solutions, higher temperatures psu.edu | Concentrated solutions, lower temperatures psu.edu | Dynamic equilibrium can be studied by NMR. psu.edursc.org |

| Solid State | Dimer researchgate.netmdpi.com | Cryogenic temperatures with UV irradiation mdpi.com | Warming after cryogenic photolysis mdpi.com | Photochromic behavior observed. mdpi.comat.ua |

The monomeric form of this compound can exist as conformational isomers, also known as rotamers, due to restricted rotation around the carbon-nitroso (C-NO) single bond. nih.govlibretexts.orgwikipedia.org This restricted rotation arises from the partial double bond character of the C-NO bond, a consequence of resonance between the nitroso group and the aromatic indolizine ring. asianpubs.org This phenomenon is well-documented for various aromatic C-nitroso compounds. psu.edunih.gov

The energy barrier to this rotation can be determined using dynamic NMR spectroscopy. psu.edu By analyzing the changes in the NMR spectrum over a range of temperatures, it is possible to calculate the activation energy for the rotation. psu.edu For many nitrosobenzenes, these energy barriers are relatively low, requiring low-temperature NMR studies to observe the distinct signals of the individual conformers. psu.edu

The presence of substituents on the aromatic ring can influence the rotational barrier. psu.edu Electron-donating groups, for example, can increase the double bond character of the C-NO bond, leading to a higher rotational barrier. nih.govacs.org The study of these rotational barriers provides insight into the electronic structure of the molecule and its potential for dimerization. acs.orgpsu.edu It has been suggested that there may be a correlation between the rotational energy barrier of the nitroso group and the tendency of the compound to dimerize. psu.edu

Table 2: Factors Influencing C-NO Bond Rotation

| Factor | Influence on Rotational Barrier | Reason |

|---|---|---|

| Electronic Effects | Electron-donating groups increase the barrier. nih.govacs.org | Increased partial double bond character of the C-NO bond. asianpubs.org |

| Solvent Effects | Polar solvents can increase the barrier. nih.gov | Stabilization of the polar ground state of the monomer. nih.gov |

Substrate-Controlled Divergent Reactivity with Nitrosoarenes

The reactivity of indolizine derivatives, including this compound, can be highly dependent on the nature of the substituents on the indolizine ring, leading to divergent reaction pathways. researchgate.netua.es This substrate-controlled reactivity is a key aspect of their chemical behavior.

Research has shown that the reaction of indolizines with nitrosoarenes can yield different products depending on whether the substituent at the 3-position of the indolizine is an aryl or an alkyl group. researchgate.net When an aryl-substituted indolizine reacts with a nitrosoarene, the reaction can lead to the formation of β-enaminones in a regio- and diastereoselective manner. researchgate.net In contrast, if the indolizine is substituted with an alkyl group at the 3-position, the reaction can produce N-aryl pyrroles. researchgate.net

This divergent synthesis highlights the subtle electronic and steric influences of the substituents on the reaction mechanism. researchgate.net The ability to control the outcome of the reaction by simply changing a substituent on the starting material is a powerful tool in organic synthesis, allowing for the selective preparation of different classes of compounds from a common set of reagents. researchgate.netrsc.org Such substrate-controlled reactions are of significant interest for the development of efficient and versatile synthetic methodologies. nih.gov

Advanced Spectroscopic Investigations for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For 3-nitroso-2-phenylindolizine, various NMR techniques provide insights into its carbon-nitrogen framework, dynamic processes, and the electronic influence of the nitroso group.

¹³C NMR spectroscopy is instrumental in characterizing the carbon skeleton of this compound. The chemical shift of the carbon atom attached to the nitroso group (C-3) is particularly informative. In a related compound, 1-hydroxy-3-nitroso-2-phenylindole, the nitroso-substituted carbon appears at a chemical shift (δ) of 147.14 ppm. This downfield shift is characteristic of a carbon atom bonded to an electronegative nitroso group. For this compound itself, the aromatic carbons resonate in the range of δ 120.00–136.27 ppm.

Conformational analysis, which studies the spatial arrangement of atoms, can also be aided by ¹³C NMR. lumenlearning.comlibretexts.org The specific chemical shifts of the indolizine (B1195054) and phenyl ring carbons can provide clues about the preferred orientation of the phenyl group relative to the indolizine core. Steric interactions between the substituents can influence the planarity of the molecule, which in turn affects the electronic environment and, consequently, the ¹³C NMR chemical shifts. lumenlearning.comethz.ch

Dynamic NMR (DNMR) techniques are employed to study time-dependent processes such as conformational changes and restricted rotation around chemical bonds. psu.edu In this compound, restricted rotation around the C-N bond of the nitroso group and the C-C bond connecting the phenyl ring to the indolizine core can be investigated. aston.ac.uk

The rotation of the nitroso group is often slow on the NMR timescale at lower temperatures, which can lead to the observation of distinct signals for different rotational isomers. psu.edu As the temperature increases, the rate of rotation increases, causing these signals to coalesce. By analyzing the changes in the NMR spectrum with temperature, the energy barrier to rotation (ΔG‡) can be calculated. Studies on similar nitroso compounds have reported rotational energy barriers in the range of 38–65 kJ mol⁻¹. psu.edu For amine-substituted [s]-triazines, the rotational barrier around the triazine-N bond is between 15.1 and 17.7 kcal/mol for neutral molecules. nih.gov Theoretical calculations on nitrotoluenes and related compounds have shown rotational barriers for the nitro group to be around 6-9 kcal/mol. nih.gov

Similarly, the rotation of the phenyl group at the 2-position may be hindered due to steric interactions with the indolizine ring and the nitroso group. DNMR studies can provide quantitative data on the rotational barrier, offering insights into the molecule's conformational flexibility. elsevierpure.com

¹⁷O NMR spectroscopy is a less common but highly sensitive probe for studying the electronic environment of oxygen atoms. acs.orgnih.govacs.org For nitroso compounds, the ¹⁷O chemical shifts are extremely large, typically in the range of 1250–1550 ppm. acs.org This is due to significant paramagnetic shielding contributions arising from the mixing of low-lying excited states with the ground state. acs.org

The ¹⁷O chemical shift tensor is highly anisotropic, meaning it is very sensitive to the orientation of the molecule with respect to the external magnetic field. acs.orgnih.govacs.org The chemical shift anisotropy can be as large as 2800 ppm in some C-nitrosoarene compounds. acs.orgnih.govacs.org This sensitivity makes ¹⁷O NMR an excellent tool for characterizing the bonding of the nitroso group. acs.orgnih.govacs.org

While direct ¹⁷O NMR studies on this compound are not widely reported, the principles established from studies on other C-nitrosoarenes are applicable. acs.orgnih.govacs.org Such studies, often complemented by density functional theory (DFT) calculations, can provide detailed information about the N=O bond order and the orientation of the ¹⁷O chemical shift and quadrupole coupling tensors within the molecular frame. acs.orgnih.govacs.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

In this compound, the characteristic stretching vibration of the nitroso (N=O) group is a key diagnostic feature. In nitroso compounds, this band typically appears in the region of 1500–1520 cm⁻¹ in the IR spectrum. This is distinct from the C=N–O stretch of isonitroso isomers, which absorb at higher frequencies (1600–1650 cm⁻¹).

Raman spectroscopy offers complementary information and can be particularly useful for studying symmetric vibrations and non-polar bonds. libretexts.orgscispace.com The technique can be used to monitor chemical reactions in real-time and provide a molecular fingerprint of the compound. spectroscopyonline.com For instance, the Raman spectrum of this compound would show characteristic peaks for the indolizine and phenyl ring systems, in addition to the nitroso group vibration.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Elucidating Electronic Structure and Conjugation

Electronic spectroscopy, including ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule. These techniques are highly sensitive to the extent of conjugation and the presence of chromophores.

The indolizine ring system itself is a chromophore, and the presence of the phenyl and nitroso substituents extends the conjugated π-system. This extended conjugation leads to the absorption of light in the UV-Vis region. msu.edu The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and potentially n → π* electronic transitions. msu.edu The π → π* transitions, which are typically intense, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, usually weaker, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms of the nitroso group) to a π* antibonding orbital. The positions and intensities of these absorption bands provide valuable information about the electronic structure of the molecule. upi.edu

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

A crystal structure would unambiguously confirm the connectivity of the atoms and provide details about the planarity of the indolizine ring system. It would also reveal the dihedral angle between the phenyl ring and the indolizine core, providing experimental validation for the conformational preferences suggested by NMR studies. Furthermore, the crystal packing would show the nature of intermolecular interactions, such as π-π stacking or hydrogen bonding, which can influence the physical properties of the compound. While a specific crystal structure for this compound was not found in the search results, the technique remains the gold standard for structural elucidation of crystalline solids. dectris.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Aromaticity

There is a significant lack of detailed research on the quantum chemical properties of 3-nitroso-2-phenylindolizine. The electronic structure, which dictates the molecule's reactivity and properties, has not been thoroughly investigated using methods such as Density Functional Theory (DFT). Such calculations would provide insights into the molecular orbital energies (HOMO-LUMO gap), electron density distribution, and the electrostatic potential.

Furthermore, specific calculations to quantify the aromaticity of the fused indolizine (B1195054) ring system in the presence of the nitroso and phenyl substituents are not available. Analyses using methods like Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA) would be required to understand the degree of aromatic character in both the five-membered and six-membered rings of the indolizine core.

Reaction Pathway Modeling and Transition State Analysis

No specific studies modeling the reaction pathways or analyzing the transition states for reactions involving this compound were found in the available literature. Research in this area would involve computationally mapping out the energy landscape for potential reactions, such as electrophilic or nucleophilic attack, cycloadditions, or rearrangements. This would require identifying the structures of transition states and calculating the activation energies, providing a theoretical basis for the compound's reactivity and potential synthetic transformations.

Molecular Dynamics Simulations for Conformational Space Exploration

The exploration of the conformational space of this compound through molecular dynamics (MD) simulations has been indirectly referenced in the context of broader drug discovery research. In a study focused on identifying modulators of the macrophage migration inhibitory factor (MIF), MD simulations were performed on the MIF protein to generate an ensemble of conformations for docking experiments. epfl.ch this compound was one of the small molecules evaluated in this context.

However, these simulations focused on the flexibility of the protein target rather than a dedicated exploration of the conformational landscape of the this compound molecule itself. epfl.ch A specific study to characterize the rotational barriers of the nitroso group and the phenyl group, and to identify the low-energy conformers of the isolated molecule, has not been reported. Such a study would provide crucial information about the molecule's flexibility and the shapes it is likely to adopt in different environments.

The table below summarizes the context in which MD simulations related to this compound have been mentioned.

| Study Focus | Simulation Target | Purpose | Specificity to this compound |

| Identification of MIF Tautomerase Modulators | MIF Protein | To model protein flexibility and generate diverse receptor conformations for docking. | Low (Compound was one of many tested) |

Prediction and Interpretation of Spectroscopic Parameters

There are no available computational studies focused on the prediction and interpretation of the spectroscopic parameters of this compound. Theoretical calculations are a powerful tool for aiding in the structural elucidation and characterization of novel compounds.

Methods such as Time-Dependent Density Functional Theory (TD-DFT) could predict the electronic transitions responsible for its UV-Vis absorption spectrum. Similarly, methods like Gauge-Including Atomic Orbital (GIAO) are commonly used to predict NMR (¹H and ¹³C) chemical shifts, which would be invaluable for confirming the experimental assignments. To date, such theoretical spectroscopic data for this compound has not been published.

Applications in Advanced Chemical Research and Materials Science

As Versatile Synthetic Building Blocks for Complex Indolizine (B1195054) Scaffolds

The 3-nitroso group on the 2-phenylindolizine (B189232) core is a highly reactive functional group that serves as a versatile handle for the elaboration of the indolizine scaffold into more complex structures. Its primary utility lies in its capacity to be readily transformed into other key functional groups, particularly amines, which are crucial for building biologically active molecules and fused heterocyclic systems.

Detailed Research Findings:

The reduction of the nitroso group is a key transformation. Research has shown that 3-nitrosoindolizines can be efficiently reduced to 3-aminoindolizines. One of the most convenient methods for this conversion is the rapid reduction using hydrazine (B178648) hydrate (B1144303) in the presence of a palladium-charcoal catalyst aquigenbio.com. This reaction is notable for its high efficiency and the relative instability of the resulting 3-aminoindolizine products, which are often used immediately in subsequent synthetic steps.

This transformation is significant because the resulting 3-aminoindolizine is a precursor for a variety of other derivatives. For instance, these amines can be acylated to form acetamidoindolizines or can serve as nucleophiles in reactions to construct larger, fused-ring systems. The synthesis of these amino derivatives from their nitroso precursors is a cornerstone in the functionalization of the indolizine C3 position aquigenbio.com.

The 3-nitroso-2-phenylindolizine itself is typically prepared via electrophilic nitrosation of 2-phenylindolizine. Direct nitrosation of 2-substituted indolizines has been shown to effectively yield 3-nitroso derivatives. This electrophilic substitution highlights the reactivity of the C3 position on the indolizine ring.

The versatility of this compound as a building block is summarized in the following table, which details its conversion to other key intermediates.

| Precursor | Reagents and Conditions | Product | Significance |

| 2-Phenylindolizine | Nitrous Acid (e.g., NaNO₂ in acid) | This compound | Introduction of a key functional handle at the C3 position. |

| This compound | Hydrazine hydrate, Pd/C | 3-Amino-2-phenylindolizine | Precursor for amides, ureas, and fused heterocycles. aquigenbio.com |

| This compound | Oxidation | 3-Nitro-2-phenylindolizine | Access to a different class of electron-withdrawing group for further modification. chim.it |

These reactions demonstrate that the nitroso group acts as a synthetic linchpin, enabling access to a range of functionalized indolizines that would be difficult to synthesize directly. This strategic functionalization is crucial for developing libraries of indolizine derivatives for applications in medicinal chemistry and materials science.

Role in the Development of New Catalytic Systems and Ligand Design

While direct applications of this compound in established catalytic systems are not extensively documented, its structural and electronic features suggest significant potential in ligand design. The indolizine core and the nitroso functional group can both participate in metal coordination.

Detailed Research Findings:

The nitrogen atom in the indolizine ring system can act as a ligand for transition metals. Furthermore, the nitroso group is well-known for its ability to coordinate with metal centers. Aromatic C-nitroso compounds can bind to metals through either the nitrogen or oxygen atom, and this coordination is fundamental to their role in various chemical transformations. The N=O group's ambiphilic nature allows it to act as a versatile building block in coordination chemistry researchgate.net.

The design of ligands based on the 2-phenylindolizine scaffold could lead to catalysts with unique steric and electronic properties. The phenyl group at the C2 position can be functionalized to tune the ligand's properties or to introduce chirality for asymmetric catalysis. The nitroso group at C3 could serve multiple roles:

A Direct Coordination Site: The nitroso group can directly bind to a metal center, influencing its catalytic activity.

A Precursor to Other Ligating Groups: As established, the nitroso group can be reduced to an amino group. This primary amine can then be further modified to create more complex chelating ligands, such as Schiff bases or amides, capable of forming stable complexes with catalytic metals.

Although specific examples involving this compound are emerging, the broader class of indolizine derivatives is being explored in catalysis. For example, indolizine scaffolds have been incorporated into ligands for copper and iridium-catalyzed reactions, demonstrating their utility in constructing chiral molecules.

Utilization as Spectroscopic Probes or Fluorescent Tags in Chemical Sensing

Indolizine derivatives are recognized for their strong fluorescence, making them promising candidates for the development of spectroscopic probes and fluorescent tags. nih.govrsc.orgresearchgate.net The photophysical properties of these molecules can be finely tuned by introducing various substituents onto the indolizine core.

Detailed Research Findings:

The fluorescence of indolizine-based compounds often arises from an intramolecular charge transfer (ICT) process. The 2-phenylindolizine scaffold itself is a fluorophore, and its emission properties are sensitive to the electronic nature of substituents. The introduction of an electron-donating group (EDG) and an electron-withdrawing group (EWG) at different positions of the aromatic system can enhance the ICT character, leading to tunable emission wavelengths and environment-sensitive fluorescence.

In this compound, the indolizine ring can act as an electron donor, while the nitroso group at the C3 position is a potent EWG. The phenyl group at C2 can further modulate the electronic structure. This donor-acceptor architecture is ideal for ICT-based fluorescence. A well-known example of a tunable indolizine-based fluorophore is "Seoul-Fluor," where substituents at different positions systematically alter the emission wavelength across the visible spectrum. acs.org

The potential application of this compound as a sensor relies on modulating this ICT process. For example, a chemical reaction involving the nitroso group—such as its reduction or its coordination to a metal ion—would significantly alter its electron-withdrawing strength. This change would, in turn, cause a detectable shift in the fluorescence emission wavelength or intensity, forming the basis of a "turn-on," "turn-off," or ratiometric sensor.

Indolizine-based fluorophores have been successfully developed as fluorescent pH sensors. mdpi.comnih.gov This is achieved by introducing pH-responsive groups that, upon protonation or deprotonation, alter the ICT process and thus the fluorescence output mdpi.comnih.gov. Similarly, indolizine derivatives have been used to create fluorescent probes for detecting specific analytes like sulfite (B76179) rsc.org.

| Fluorophore Core | Substituent Effects | Potential Sensing Mechanism |

| 2-Phenylindolizine | C3-Nitroso (EWG): Induces ICT, red-shifts emission. | Analyte-induced reaction: Reduction or complexation of the nitroso group alters ICT, leading to a fluorescent response. |

| 2-Phenylindolizine | C2-Phenyl: Can be functionalized with EDGs or EWGs to further tune photophysical properties. | Binding event: Host-guest interaction involving a functionalized phenyl ring could change the local environment and modulate fluorescence. |

Fundamental Studies in Solid-State Chemical Processes and Photochromism

The solid-state behavior of aromatic C-nitroso compounds is a field of significant interest due to their unique dimerization and potential for photochromism. at.ua These properties are directly linked to the nature of the nitroso group and the crystalline packing of the molecules.

Detailed Research Findings:

In the solid state, many aromatic C-nitroso compounds exist as dimeric azodioxides (R-N(O)=N(O)-R) rather than as monomeric nitroso compounds (R-N=O). researchgate.netresearchgate.net This dimerization is often reversible, and the monomer-dimer equilibrium can be influenced by temperature and light. The monomer is typically blue or green, while the dimer is often colorless or yellowish, making this transformation visually apparent at.ua.

This reversible, light-induced color change is a form of photochromism. Irradiation with UV or visible light can induce the dissociation of the dimer into two monomeric radicals, which then recombine to form the colored monomer. This process can often be reversed by heating or by irradiation at a different wavelength. The efficiency of this photochromism is highly dependent on the substituents on the aromatic ring and the molecular packing in the crystal at.ua.

While the specific crystal structure of this compound is not widely reported, related heterocyclic systems like dihydroindolizines (DHIs) are known to be a versatile class of photochromic molecules ias.ac.in. In DHIs, a photochemically induced 1,5-electrocyclization ring-opening reaction leads to a colored betaine (B1666868) species. This process is reversible, making DHIs suitable for applications as photoswitches ias.ac.in.

Given these precedents, this compound is a strong candidate for fundamental studies in solid-state chemistry. Key areas of investigation would include:

Monomer-Dimer Equilibrium: Determining whether it exists as a monomer or a dimer in the crystal and studying the thermodynamics of this equilibrium.

Photochromic Behavior: Investigating its response to light irradiation to see if it exhibits reversible color changes, which could be exploited for optical switching or data storage applications.

Solid-State Reactivity: Studying how the crystal packing influences its reactivity, for example, in topochemical polymerization or degradation pathways.

Design of Novel Functional Materials Based on Indolizine Architectures

The unique electronic and photophysical properties of the indolizine scaffold make it an attractive building block for the design of novel organic functional materials, particularly in the field of organic electronics. researchgate.netresearchgate.net

Detailed Research Findings:

Indolizine derivatives are highly fluorescent and are considered promising candidates for emitting materials in organic light-emitting diodes (OLEDs). researchgate.netsci-hub.se Specifically, derivatives of 1,2-diphenylindolizine (B8516138) have been synthesized and shown to be effective blue-emitting materials. These materials exhibit emission wavelengths around 450 nm, with good thermal stability, making them suitable for use in electronic devices sci-hub.se. The 2-phenylindolizine core of this compound is structurally related to these high-performance materials.

The introduction of a nitroso group could further enhance the properties of such materials. As a strong EWG, the nitroso group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This is a common strategy in materials science for designing n-type or electron-transporting organic semiconductors. Therefore, this compound could serve as a scaffold for materials used in various layers of an OLED or in organic field-effect transistors (OFETs).

Furthermore, nitroso compounds in general have been explored for their applications in materials science, including the development of catalysts, sensors, and advanced materials with unique properties through the formation of coordination complexes aquigenbio.com. Some have also been investigated for use as photochromic and electrochromic materials, as well as dyes and pigments aquigenbio.com. The ability of aromatic dinitroso compounds to form semiconducting polymers through solid-state polymerization opens another avenue for creating novel electronic materials researchgate.netresearchgate.net.

The design of functional materials based on the this compound architecture could thus lead to:

Blue-Emitting OLEDs: By leveraging the inherent fluorescence of the 2-phenylindolizine core.

n-Type Organic Semiconductors: By utilizing the electron-withdrawing properties of the nitroso group to facilitate electron transport.

Photoresponsive Materials: By exploiting the potential photochromism of the nitroso group for applications in optical switches or smart windows.

Coordination Polymers: By using the nitroso and indolizine nitrogen atoms as coordination sites to build extended networks with specific electronic or magnetic properties.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies for Site-Specific Functionalization

The synthesis of functionalized indolizine (B1195054) derivatives has traditionally relied on classic methods such as the Chichibabin and Scholtz reactions. nih.govrsc.org However, the increasing demand for environmentally benign processes necessitates the development of novel and sustainable synthetic routes. Recent advancements have focused on transition-metal-free syntheses and the use of green catalysts. nih.govresearchgate.netorganic-chemistry.org

Future research should be directed towards developing methodologies for the site-specific functionalization of 3-nitroso-2-phenylindolizine that are both efficient and sustainable. This could involve exploring one-pot multicomponent reactions that minimize waste and energy consumption. organic-chemistry.org The use of bio-based catalysts, for instance, presents a promising green alternative to conventional metal catalysts for the synthesis of indolizine derivatives. researchgate.net Furthermore, transition-metal-free domino reactions, such as the Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins, offer an efficient pathway to construct the indolizine core under mild conditions. nih.govacs.org The development of such methods would not only provide more efficient access to this compound itself but also enable the introduction of diverse functional groups at specific positions, which is crucial for tuning its properties for various applications.

Table 1: Comparison of Synthetic Methodologies for Indolizine Derivatives

| Methodology | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Methods (e.g., Chichibabin, Scholtz) | High temperature, strong acids/bases | Harsh | Well-established | Low yields, lack of functional group tolerance |

| Transition-Metal-Catalyzed Cross-Coupling | Pd, Cu, Rh catalysts | Mild to moderate | High efficiency and selectivity | Metal contamination, cost |

| 1,3-Dipolar Cycloaddition | Heat or catalyst | Varies | Good functional group tolerance | Regioselectivity can be an issue |

| Sustainable Methods | Bio-based catalysts, metal-free reagents (e.g., TEMPO) | Room temperature, solvent-free | Environmentally friendly, cost-effective | Substrate scope may be limited |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The nitroso group is a versatile functional group known for its diverse reactivity. researchgate.net In the context of this compound, the interplay between the electron-rich indolizine core and the electrophilic nitroso group can be expected to lead to unconventional reactivity patterns. The high reactivity of nitrosoarenes, stemming from the polarization of the N=O bond, allows them to participate in a wide array of chemo- and regioselective transformations. researchgate.netresearchgate.net

Future research should focus on exploring the unique reactivity of this compound. This includes investigating its participation in pericyclic reactions, such as hetero-Diels-Alder reactions, where the nitroso group can act as a dienophile. researchgate.net Additionally, the N-nitroso moiety can serve as a directing group in C-H functionalization reactions, enabling the selective introduction of substituents on the indolizine ring. researchgate.net The photoaddition of N-nitroso compounds to unsaturated systems is another area ripe for exploration, which could lead to novel molecular scaffolds. nih.gov Understanding and harnessing these unconventional reactivity patterns will be key to unlocking the full synthetic potential of this compound.

Advanced Characterization Techniques for Elucidating Transient Reaction Intermediates

A deep understanding of reaction mechanisms requires the detection and characterization of transient intermediates. nih.gov Many reactions involving nitroso compounds and indolizine derivatives proceed through short-lived species that are difficult to isolate and study using conventional techniques. The elucidation of these elusive intermediates is crucial for optimizing reaction conditions and designing new transformations.

Future research should leverage advanced spectroscopic techniques to identify and characterize the transient intermediates formed in reactions of this compound. In situ spectroscopic methods such as rapid-scan FT-IR and stopped-flow UV-visible spectroscopy can provide real-time information about the progress of a reaction and the species involved. perkinelmer.comresearchgate.net Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful tool for detecting charged intermediates in solution with high sensitivity. nih.gov The combination of mass spectrometry with infrared ion spectroscopy (IRIS) can provide detailed structural information about these transient species. nih.gov The application of these advanced techniques will be instrumental in building a comprehensive picture of the reaction mechanisms of this compound.

Synergistic Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting the properties of molecules. umn.edu Density Functional Theory (DFT) calculations, in particular, can provide valuable insights into the electronic structure, stability, and reactivity of molecules, as well as the transition states and intermediates involved in chemical reactions. umn.edu

A synergistic approach that combines experimental investigations with high-level computational studies will be crucial for gaining a deeper mechanistic understanding of the chemistry of this compound. Computational studies can be used to predict the most likely reaction pathways, which can then be tested experimentally. For instance, DFT calculations can help to understand the regioselectivity of functionalization reactions or the stereochemical outcome of cycloaddition reactions. Furthermore, computational methods can be employed to calculate the electronic and optical properties of this compound and its derivatives, guiding the design of new materials with specific functionalities. researchgate.netnih.gov This integrated approach will accelerate the discovery and development of new applications for this versatile compound.

Expanding the Scope of Material Science Applications based on Unique Electronic Properties

Indolizine derivatives are known to possess interesting photophysical properties, including fluorescence, which makes them attractive candidates for applications in organic electronics and as fluorescent probes. rsc.orgchemrxiv.org The electronic properties of the indolizine core can be finely tuned by introducing various substituents. The presence of a phenyl group at the C2 position and a nitroso group at the C3 position in this compound is expected to significantly influence its electronic structure and, consequently, its optical and electronic properties.

Future research should focus on a systematic investigation of the photophysical and electronic properties of this compound and its derivatives. This includes detailed studies of their absorption and emission spectra, quantum yields, and excited-state lifetimes. acs.org The potential of these compounds as organic light-emitting diodes (OLEDs), fluorescent sensors, and components in organic field-effect transistors (OFETs) should be explored. chemrxiv.orgchemrxiv.org The introduction of a nitro group, a strong electron-withdrawing group, has been shown to have a strong response on the electronic structure of related systems, suggesting that the nitroso group in this compound could also lead to unique and desirable material properties. semanticscholar.org A thorough understanding of the structure-property relationships will be key to designing and synthesizing new indolizine-based materials with tailored functionalities for a wide range of applications in material science.

Q & A

Q. What are the established synthetic routes for preparing 3-nitroso-2-phenylindolizine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound typically involves oxidation of its amine precursor (e.g., 2-phenylindolizine-3-amine) using oxidizing agents like potassium dichromate or controlled nitrosation reagents. Optimization strategies include:

- Temperature control : Maintaining low temperatures (0–5°C) to prevent over-oxidation or decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction homogeneity.

- Catalyst use : Acidic or basic catalysts (e.g., H2SO4, NaHCO3) to stabilize intermediates .

Yield improvements (>70%) are achievable by monitoring reaction progress via TLC or HPLC and quenching promptly after nitroso group formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm nitroso group incorporation?

- Methodological Answer : Key techniques include:

- FTIR : A strong N=O stretch near 1500–1600 cm<sup>-1</sup> confirms the nitroso group.

- <sup>1</sup>H NMR : Deshielding of protons adjacent to the nitroso group (δ 7.5–8.5 ppm for aromatic protons).

- UV-Vis : A characteristic absorption band at 350–400 nm due to n→π* transitions in the nitroso moiety.

- Mass spectrometry (MS) : Molecular ion peak matching the exact mass (C14H10N2O, ~222.08 g/mol) .

Advanced Research Questions

Q. How does the nitroso group in this compound influence its reactivity in [3+2] cycloaddition reactions with electron-rich olefins?

- Methodological Answer : The nitroso group acts as an electrophilic dienophile, enabling stereoselective cycloadditions with olefins (e.g., styrene, vinyl ethers). Experimental design considerations:

- Substrate electronic effects : Electron-rich olefins (e.g., enol ethers) react faster due to enhanced nucleophilicity.

- Stereochemical control : Reactions in non-polar solvents (e.g., toluene) favor endo selectivity, while polar solvents (e.g., DMSO) may shift regiochemistry.

- Mechanistic probes : Isotopic labeling (e.g., <sup>15</sup>N-nitroso) and DFT calculations to map transition states .

Q. What strategies resolve contradictions in reported reactivity of this compound under varying experimental conditions (e.g., solvent polarity, temperature)?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., dimerization vs. cycloaddition). Systematic approaches include:

Q. How does hydrogen bonding mediate fluorescence quenching when this compound interacts with electron-deficient analytes (e.g., nitroaromatics)?

- Methodological Answer : The nitroso group facilitates H-bonding with analytes like p-nitrophenol, forming a ground-state complex that quenches fluorescence via photoinduced electron transfer (PET). Key experimental steps:

- Titration experiments : Monitor fluorescence intensity changes with incremental analyte addition.

- Stern-Volmer analysis : Calculate quenching constants (KSV) to distinguish static vs. dynamic quenching.

- HOMO-LUMO gap analysis : Use cyclic voltammetry to validate electron transfer feasibility .

Q. In multistep syntheses using this compound as an intermediate, what strategies prevent premature decomposition or side reactions?

- Methodological Answer : Stabilization methods include:

- Protecting groups : Temporarily masking reactive sites (e.g., nitroso) with acetyl or tert-butyl groups.

- Low-temperature storage : Storing intermediates at –20°C under inert atmosphere (N2 or Ar).

- In situ generation : Preparing the nitroso derivative immediately before use to minimize degradation .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.